3,5-Pyridinedicarbonitrile, 2,6-dimethyl-
Overview
Description
3,5-Pyridinedicarbonitrile, 2,6-dimethyl- is a heterocyclic organic compound with the molecular formula C9H9N3 It is characterized by the presence of two cyano groups at the 3 and 5 positions of the pyridine ring, and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- typically involves the reaction of 2,6-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the desired dicarbonitrile compound. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods: On an industrial scale, the production of 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products:
- Oxidation products include 2,6-dimethylpyridine-3,5-dicarboxylic acid.
- Reduction products include 2,6-dimethylpyridine-3,5-diamine.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- depends on its specific application. In chemical reactions, the cyano groups act as electrophilic centers, facilitating nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
2,6-Diacetylpyridine: This compound has acetyl groups instead of cyano groups and is used in coordination chemistry.
2,6-Dimethylpyridine: Lacks the cyano groups and is used as a solvent and reagent in organic synthesis.
2,6-Pyridinedicarbonitrile: Similar structure but without the methyl groups, used in the synthesis of various organic compounds.
Uniqueness: 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- is unique due to the presence of both cyano and methyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and materials science, distinguishing it from other pyridine derivatives.
Properties
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8(4-10)3-9(5-11)7(2)12-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWVWYJDHDOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344018 | |
Record name | 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-95-7 | |
Record name | 3,5-Pyridinedicarbonitrile, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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